molecular formula C25H22FN3OS2 B12006751 (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-76-4

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006751
CAS No.: 623939-76-4
M. Wt: 463.6 g/mol
InChI Key: DJXLLGIJICFZDO-HMAPJEAMSA-N
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Description

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common synthetic routes may involve the use of cyclopentanone, 3-fluoro-4-methylbenzaldehyde, and phenylhydrazine as starting materials. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key proteins involved in inflammation, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

623939-76-4

Molecular Formula

C25H22FN3OS2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22FN3OS2/c1-16-11-12-17(13-21(16)26)23-18(15-28(27-23)19-7-3-2-4-8-19)14-22-24(30)29(25(31)32-22)20-9-5-6-10-20/h2-4,7-8,11-15,20H,5-6,9-10H2,1H3/b22-14-

InChI Key

DJXLLGIJICFZDO-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)F

Origin of Product

United States

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